

Theoretical Stability of 3-Fluoro-2-methylpyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-2-methylpyridine

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Abstract

3-Fluoro-2-methylpyridine is a key structural motif in medicinal chemistry and materials science, valued for the unique properties conferred by its fluorine and methyl substituents. The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of parent compounds.^{[1][2]} This technical guide provides a comprehensive overview of the theoretical and experimental approaches to assessing the stability of **3-Fluoro-2-methylpyridine**. It outlines detailed protocols for computational analysis of its thermodynamic and kinetic stability, as well as a framework for experimental stability testing under forced degradation conditions as stipulated by ICH guidelines. This document is intended to serve as a resource for researchers and professionals engaged in the development of novel molecules incorporating the **3-fluoro-2-methylpyridine** scaffold.

Introduction to 3-Fluoro-2-methylpyridine

3-Fluoro-2-methylpyridine (CAS No. 15931-15-4) is a colorless to yellow liquid with a molecular formula of C_6H_6FN and a molecular weight of 111.12 g/mol.^{[1][2][3]} Its utility as a versatile building block in organic synthesis stems from the influence of the fluorine atom on the electronic distribution and reactivity of the pyridine ring.^[1] This strategic fluorination is a common tactic in drug design to enhance metabolic stability and improve the overall

pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][2][4] Beyond pharmaceuticals, this compound also finds applications in the agrochemical and material science sectors.[1][2] Understanding the intrinsic stability of this molecule is paramount for predicting its behavior in various chemical environments and for the development of robust formulations.

Theoretical Stability Assessment

A thorough in-silico evaluation of **3-Fluoro-2-methylpyridine** provides foundational insights into its inherent stability. This involves the calculation of thermodynamic properties to determine its relative energy and the investigation of the rotational barrier of the methyl group, which can influence its conformational dynamics and interactions.

Computational Methodology

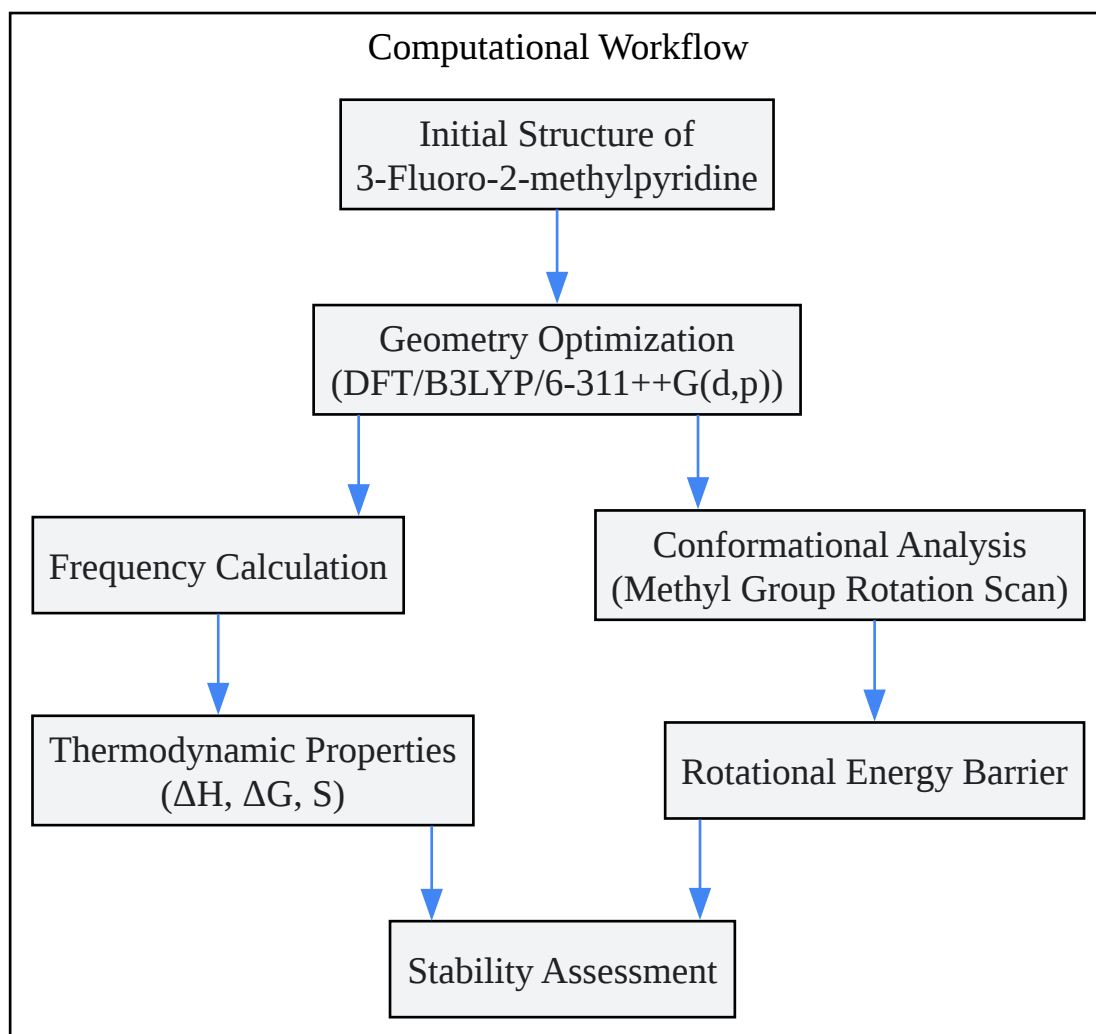
Density Functional Theory (DFT) is a robust method for predicting the thermodynamic properties, stability, and reactivity of organic molecules.[5] The following protocol outlines a typical computational workflow for assessing the stability of **3-Fluoro-2-methylpyridine**.

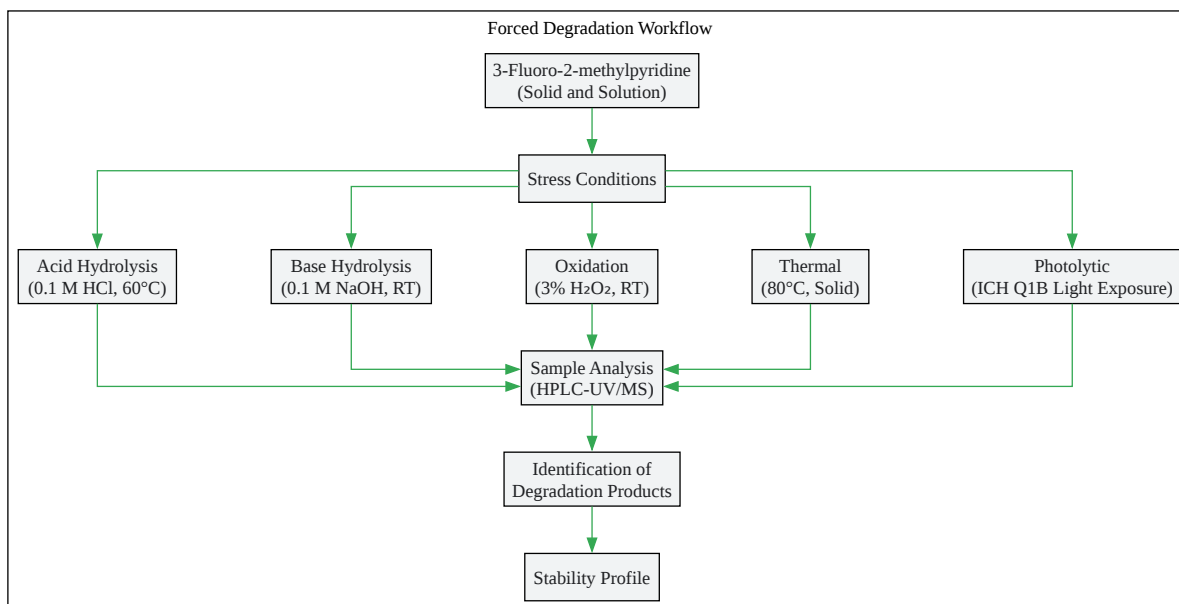
Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

- **Geometry Optimization:** The molecular structure of **3-Fluoro-2-methylpyridine** is optimized using a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[6] This process finds the lowest energy conformation of the molecule.
- **Frequency Calculations:** Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the necessary data to compute thermodynamic properties.
- **Thermodynamic Properties Calculation:** From the frequency calculations, key thermodynamic parameters such as the enthalpy of formation (ΔH), Gibbs free energy of formation (ΔG), and entropy (S) are determined.[5] These values indicate the thermodynamic stability of the molecule.

- **Conformational Analysis:** The rotational barrier of the methyl group is investigated by performing a scan of the potential energy surface. This involves rotating the methyl group in small increments (e.g., 10-15 degrees) and calculating the energy at each step. This analysis reveals the most stable conformation and the energy required to rotate the methyl group, which can be important for understanding its interactions in different environments.





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